molecular formula C11H20N2O2 B1518704 Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate CAS No. 848591-80-0

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Cat. No. B1518704
M. Wt: 212.29 g/mol
InChI Key: ITVHTQLHEQGQNG-UHFFFAOYSA-N
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Description

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate is a chemical compound with the linear formula C11H20N2O2 . It is related to other compounds such as tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate and (1S,6R)-8-Boc-3,8-diazabicyclo octane .


Molecular Structure Analysis

The InChI code for Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Chemical Reactions Analysis

The specific chemical reactions involving Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate are not detailed in the search results .


Physical And Chemical Properties Analysis

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate has a boiling point of 295.4±15.0 °C at 760 mmHg . The molecular weight is 212.29 .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a closely related compound, has been synthesized and characterized, providing insights into its molecular structure. This synthesis involved an intramolecular lactonization reaction and the structure was determined using single crystal X-ray diffraction analysis. This research highlights the compound's bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Crystallographic Characterization

Crystal structures of various diazabicyclo[2.2.2]octane derivatives, including 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octane, have been reported. These studies focus on the geometry changes upon electron loss from these compounds, which is significant for understanding their chemical behavior and potential applications in various fields (Nelsen et al., 2005).

Photostimulated tert-Butylations

Research has been conducted on photostimulated tert-butylation reactions involving electron and proton transfers. These studies involve compounds like 1,4-diazabicyclo[2.2.2]octane and their interaction with tert-butylmercury chloride, highlighting the chemical processes and regioselectivity in these reactions (Kim et al., 2001).

Safety And Hazards

The safety information for Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate indicates that it has the GHS07 signal word “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .

Future Directions

The future directions for Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate are not specified in the search results .

properties

IUPAC Name

tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVHTQLHEQGQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656407
Record name tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

CAS RN

848591-80-0
Record name tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Heidmann, J Gatfield, C Roch, A Treiber… - …, 2016 - Wiley Online Library
Starting from suvorexant (trade name Belsomra), we successfully identified interesting templates leading to potent dual orexin receptor antagonists (DORAs) via a scaffold‐hopping …

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